1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
CAS No.: 5155-77-1
Cat. No.: VC11822455
Molecular Formula: C14H28N2O3S
Molecular Weight: 304.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5155-77-1 |
|---|---|
| Molecular Formula | C14H28N2O3S |
| Molecular Weight | 304.45 g/mol |
| IUPAC Name | 1,1-dibutyl-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |
| Standard InChI | InChI=1S/C14H28N2O3S/c1-4-6-9-16(10-7-5-2)13(17)15-14(3)8-11-20(18,19)12-14/h4-12H2,1-3H3,(H,15,17) |
| Standard InChI Key | BMQDAKNSKMVGPA-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)C(=O)NC1(CCS(=O)(=O)C1)C |
| Canonical SMILES | CCCCN(CCCC)C(=O)NC1(CCS(=O)(=O)C1)C |
Introduction
1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound belonging to the urea derivatives class. Its structure integrates a urea backbone, modified with dibutyl and tetrahydrothiophene groups, the latter being oxidized to a sulfone (-SO₂) functionality. This compound is of interest due to its potential applications in medicinal chemistry and biochemical research.
Synthesis Pathway
The synthesis of 1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves:
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Preparation of Tetrahydrothiophene Intermediate:
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Oxidation of tetrahydrothiophene to its sulfone derivative using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
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Urea Derivatization:
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Reaction of the sulfone intermediate with dibutyl isocyanate or dibutylamine in the presence of a coupling agent or under controlled conditions.
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Final Purification:
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The crude product is purified using recrystallization or chromatography techniques.
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Applications and Research Significance
4.1 Medicinal Chemistry
Urea derivatives are widely studied for their biological activities, including:
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Enzyme Inhibition: Urease inhibitors are crucial in managing diseases like peptic ulcers and kidney stones .
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Anticancer Potential: Urea-based compounds have shown promise as antiproliferative agents against various cancer cell lines .
4.2 Biochemical Studies
Sulfur-containing heterocycles like tetrahydrothiophene derivatives are explored for:
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Their role in redox biology.
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Potential as scaffolds for drug design due to their structural versatility.
Biological Activity
Although specific data on this compound's biological activity is limited, structurally related compounds have demonstrated:
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